Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate
Description
Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate is a sulfur-containing heterocyclic compound characterized by a phthalazine core substituted with a benzyl group at the 4-position and a methyl ester-linked sulfanylacetate moiety at the 1-position. The phthalazine ring, a bicyclic aromatic system with two nitrogen atoms, distinguishes this compound from monocyclic heterocycles like triazines or pyridines. Its structural complexity and functional groups imply possible roles in enzyme inhibition or receptor modulation, though further experimental validation is required .
Properties
IUPAC Name |
methyl 2-(4-benzylphthalazin-1-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-17(21)12-23-18-15-10-6-5-9-14(15)16(19-20-18)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQMMBOQZXDBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate typically involves the reaction of 4-benzyl-1-phthalazinylsulfanyl with methyl acetate under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate has been investigated for its potential anticancer properties. Studies suggest that derivatives of phthalazine can exhibit cytotoxic effects against various cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .
- Antimicrobial Properties
- Proteomics Research
Biochemical Mechanisms
The mechanisms by which this compound exerts its effects involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cancer cell survival or microbial growth.
- Modulation of Signaling Pathways : It could influence key signaling pathways, such as those involving growth factors or apoptosis regulators.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited notable antibacterial activity, suggesting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylurea Herbicides (Triazine-Based)
Compounds such as metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) and ethametsulfuron methyl (methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the methyl ester and sulfonylurea linkage but differ in their heterocyclic cores (1,3,5-triazine vs. phthalazine) .
| Property | Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate | Metsulfuron Methyl |
|---|---|---|
| Core Structure | Phthalazine (bicyclic, 2N) | 1,3,5-Triazine (monocyclic, 3N) |
| Key Functional Groups | Sulfanylacetate, benzyl | Sulfonylurea, methoxy/methyl |
| Potential Application | Undocumented (hypothetical: enzyme inhibition) | Herbicide (ALS inhibitor) |
Key Differences :
- Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the sulfanyl group in the target compound could mediate redox or nucleophilic interactions .
Organophosphorus Compounds (Phosphonothiolates)
Compounds like O-Ethyl S-2-(dimethylethylammonium) ethyl methylphosphonothiolate iodide (C11H27INO2PS) feature phosphonothiolate groups and quaternary ammonium moieties, contrasting with the target compound’s sulfur-ester and aromatic systems .
| Property | This compound | O-Ethyl S-2-(dimethylethylammonium) methylphosphonothiolate |
|---|---|---|
| Backbone | Aromatic phthalazine | Aliphatic phosphonothiolate |
| Reactive Groups | Thioether, ester | Phosphorylthio, ammonium iodide |
| Toxicity/Application | Unknown | Likely neurotoxic (organophosphorus class) |
Key Differences :
- Organophosphorus compounds often target acetylcholinesterase, whereas the target compound’s phthalazine and benzyl groups suggest divergent biological pathways.
- The absence of phosphorus in the target compound reduces neurotoxic risk but may limit catalytic inhibition mechanisms .
Structural Analogues with Sulfanyl Linkages
The target compound’s benzyl-phthalazine system likely increases lipophilicity compared to aliphatic sulfanyl derivatives, influencing bioavailability .
Biological Activity
Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound features a phthalazine moiety linked to a benzyl group and a methyl acetate functional group. Its structural formula can be represented as follows:
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of phthalazine compounds often demonstrate significant antimicrobial effects. The sulfanyl group may enhance these properties by interacting with microbial cell membranes.
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The presence of the phthalazine ring is associated with antitumor effects in various cancer models.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular function.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
- Gene Expression Alteration : By affecting transcription factors, the compound may alter the expression of genes associated with disease processes.
Anticancer Activity
A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
The compound demonstrated significant cytotoxicity across all tested cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In vitro studies evaluated the antimicrobial potency against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
The results indicate that this compound possesses considerable antimicrobial activity, particularly against fungal strains.
Q & A
Q. What are the common synthetic routes for Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, solvent-free reductive amination with aldehydes can generate acetohydrazide derivatives . Key intermediates, such as 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide, are validated using TLC (e.g., Chloroform:Methanol 7:3) and spectroscopic methods (NMR, IR). Absolute alcohol under reflux for 4 hours is a standard condition for hydrazide formation .
Q. How can the purity and structural identity of this compound be confirmed post-synthesis?
Purity is assessed via TLC and HPLC, while structural confirmation employs /-NMR and high-resolution mass spectrometry (HRMS). For crystalline samples, X-ray diffraction (using SHELX software ) identifies intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs, which are critical for validating stereochemistry .
Q. What spectroscopic techniques are essential for analyzing sulfanyl-acetate derivatives?
Key techniques include:
- NMR : To confirm sulfanyl (-S-) linkage and ester group integrity.
- IR : To detect carbonyl (C=O) and sulfanyl stretching frequencies.
- UV-Vis : For π→π* transitions in aromatic/phthalazine moieties.
Discrepancies between solution (NMR) and solid-state (XRD) data require validation through computational modeling (e.g., DFT) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Discrepancies often arise from conformational flexibility (e.g., ester group orientation in solution vs. solid state). Strategies include:
- Variable-temperature NMR : To assess dynamic behavior in solution.
- DFT calculations : To compare optimized geometries with XRD-derived structures.
- Hirshfeld surface analysis : To quantify intermolecular interactions influencing packing .
Q. What reaction optimization strategies improve yields in synthesizing derivatives of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfanyl groups.
- Catalyst screening : Gold(I) catalysts (e.g., in cyclopropenylmethyl reactions ) can stabilize transition states.
- Microwave-assisted synthesis : Reduces reaction time for hydrazide formation compared to traditional reflux .
Q. How does the molecular conformation observed in crystallography influence reactivity or biological activity?
The "folded" conformation (e.g., ester group over carbamoyl moiety ) may sterically hinder nucleophilic attack at the ester carbonyl. Intramolecular hydrogen bonds (e.g., N–H···O) stabilize specific conformations, affecting binding to biological targets like enzymes or receptors.
Q. What computational methods are recommended for predicting the compound’s physicochemical properties?
- Molecular docking : To simulate interactions with biological targets (e.g., enzymes in sulfonylurea pathways ).
- ADMET prediction : Evaluates solubility, permeability, and metabolic stability using software like Schrödinger or MOE.
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., π-stacking in phthalazine rings) to correlate with melting points or solubility .
Q. How can researchers address challenges in crystallizing sulfanyl-acetate derivatives?
- Co-crystallization : Use lattice water or small molecules (e.g., methanol) to stabilize channels in the crystal packing .
- Slow evaporation : In mixed solvents (e.g., ethanol/water) to promote ordered lattice formation.
- SHELXL refinement : Incorporates anisotropic displacement parameters for accurate thermal motion modeling .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Sulfanyl-Acetate Derivatives
| Step | Conditions | Characterization Methods | Reference |
|---|---|---|---|
| Hydrazide formation | Absolute alcohol, reflux (4 hours) | TLC (Chloroform:Methanol 7:3) | |
| Reductive amination | Solvent-free, aldehydes | -NMR, IR | |
| Crystallization | Ethanol/water slow evaporation | XRD (SHELXL) |
Q. Table 2. Common Data Contradictions and Resolution Strategies
| Contradiction Type | Resolution Strategy | Reference |
|---|---|---|
| NMR vs. XRD conformations | DFT geometry optimization | |
| Spectral vs. computational data | Hirshfeld surface analysis | |
| Reaction yield variability | Solvent/catalyst screening |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
